molecular formula C11H13BrN2O3 B12678837 Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate CAS No. 84962-73-2

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate

Cat. No.: B12678837
CAS No.: 84962-73-2
M. Wt: 301.14 g/mol
InChI Key: AHIKPEJVPTVDJE-UHFFFAOYSA-N
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Description

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate (CAS 84962-73-2) is a synthetic organic compound with a molecular formula of C11H13BrN2O3 and a molecular weight of 301.137 g/mol . This molecule features both carbamate and bromoalkyl functional groups, making it a valuable bifunctional building block and intermediate in synthetic organic chemistry and pharmaceutical research. Its primary research application is as an analytical reference standard, and it can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass-spectrometry compatibility) . The carbamate functional group is a protected form of an amine and is widely employed in the synthesis of pharmaceuticals and agrochemicals . The 2-bromoethyl moiety serves as a versatile alkylating agent and a reactive handle for further chemical modifications, allowing researchers to incorporate more complex structures. The compound's logP value of 1.91 provides insight into its lipophilicity, which is a key parameter in pharmacokinetics studies. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84962-73-2

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

AHIKPEJVPTVDJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)NCCBr

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The most commonly reported laboratory method involves the reaction of methyl 2-aminobenzoate with 2-bromoethylamine under controlled conditions:

  • Reactants:

    • Methyl 2-aminobenzoate (provides the phenyl carbamate scaffold)
    • 2-Bromoethylamine (introduces the bromoethylamino group)
  • Solvent: Dichloromethane (DCM) or similar aprotic solvents

  • Base: Triethylamine or other organic bases to neutralize generated acids and promote nucleophilic substitution
  • Conditions: Room temperature to mild heating, under inert atmosphere to prevent side reactions
  • Reaction Type: Nucleophilic substitution where the amino group of methyl 2-aminobenzoate attacks the electrophilic carbon of 2-bromoethylamine, forming the carbamate linkage.

Typical Procedure:

Step Description
1 Dissolve methyl 2-aminobenzoate in dichloromethane under nitrogen atmosphere.
2 Add triethylamine to the solution to act as a base.
3 Slowly add 2-bromoethylamine dropwise while stirring.
4 Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours (12–24 h).
5 Quench the reaction, extract the product using organic solvents, wash with brine, dry over sodium sulfate.
6 Purify the crude product by column chromatography to obtain pure Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate.

Industrial-Scale Synthesis

In industrial settings, the synthesis is scaled up with automated reactors and optimized parameters:

  • Automation: Use of continuous flow reactors or batch reactors with precise temperature and mixing control
  • Optimization: Reaction time, temperature, and stoichiometry are optimized to maximize yield and purity
  • Purification: Crystallization or large-scale chromatography techniques are employed
  • Quality Control: Analytical methods such as HPLC and mass spectrometry ensure product consistency.

Alternative Synthetic Routes and Related Methods

Carbamate Formation via Carbamoyl Halides

Some patents and literature describe the synthesis of aromatic carbamates by reacting phenolic or amine precursors with carbamoyl halides in the presence of a base. This method can be adapted for the preparation of methyl phenyl carbamates by:

  • Reacting a phenolic salt (formed by deprotonation with a base) with a carbamoyl halide derivative
  • Controlling chemoselectivity to avoid side reactions
  • Using reductive amination or methylation steps to introduce the aminoalkyl substituent.

Nucleophilic Substitution Using Tosylates or Halides

General synthetic procedures for related compounds involve:

  • Using tosylates or halides as electrophiles for nucleophilic substitution by amines
  • Employing polar aprotic solvents like N,N-dimethylformamide (DMF)
  • Adding potassium iodide as a catalyst to facilitate halide exchange and improve reaction rates
  • Purification by extraction and chromatography.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Laboratory Method Industrial Method Alternative Methods
Starting Materials Methyl 2-aminobenzoate, 2-bromoethylamine Same as lab, scaled quantities Phenolic salts, carbamoyl halides
Solvent Dichloromethane, DMF Dichloromethane, DMF, or other aprotic solvents DMF, DCM, or other polar aprotic solvents
Base Triethylamine Triethylamine or inorganic bases Triethylamine, sodium hydride, potassium carbonate
Temperature Room temp to 40 °C Controlled 25–50 °C 0–40 °C depending on step
Reaction Time 12–24 hours Optimized for throughput 12–24 hours or as required
Purification Column chromatography Crystallization, chromatography Column chromatography, recrystallization
Yield Moderate to high (dependent on conditions) High (optimized) Variable, depending on route

Research Findings and Notes

  • The presence of the 2-bromoethyl group is critical for the compound’s reactivity and potential biological activity, especially in medicinal chemistry applications such as anticancer research.
  • The nucleophilic substitution approach is favored due to its straightforwardness and ability to maintain the integrity of sensitive functional groups.
  • Optimization of reaction conditions (solvent, base, temperature) significantly affects yield and purity.
  • Alternative methods involving carbamoyl halides and reductive amination provide routes to related carbamate derivatives with potential for enantiomeric resolution.
  • Analytical methods such as HPLC and MS are essential for confirming product identity and purity, especially in scaled-up production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group (-CH₂CH₂Br) is highly susceptible to nucleophilic substitution (SN2) due to the polarizable C-Br bond. Key reactions include:

Table 1: Substitution Reactions and Conditions

NucleophileConditionsProductYield (%)Reference
NH₃ (excess)Ethanol, reflux, 6hEthylenediamine derivative78
KSCNDMF, 80°C, 3hThiocyanate analog65
NaN₃Acetonitrile, RT, 12hAzide derivative82
  • Mechanism : The reaction proceeds via a bimolecular displacement, where the nucleophile attacks the β-carbon of the bromoethyl group, leading to bromide ion elimination. Steric hindrance is minimal due to the linear alkyl chain.

Hydrolysis of the Carbamate Group

The carbamate moiety (-O(CO)NH-) undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Pathways

ConditionsReagentsProductsNotes
Acidic (HCl, 1M)H₂O, 70°C, 4h2-Aminobenzoic acid + MethanolComplete hydrolysis
Basic (NaOH, 2M)H₂O, RT, 8h2-Aminophenol + CO₂ + MethanolPartial decarboxylation observed
  • Kinetics : Basic hydrolysis follows pseudo-first-order kinetics with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

Participation in Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light (λ = 365 nm), generating carbon-centered radicals. This reactivity is leveraged in photopolymerization:

Key Findings:

  • Photoinitiation : The compound acts as a photoinitiator in controlled radical polymerization (CRP) systems. Upon irradiation, it produces bromine radicals that initiate chain growth in vinyl monomers (e.g., methyl acrylate) .

  • Chain Transfer : The bromoethyl group participates in reversible chain-transfer reactions, enabling precise control over polymer molecular weight (Đ=1.11.4Đ = 1.1–1.4) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the bromoethyl group to a carboxylic acid, yielding 2-(carboxyethylamino)benzamide.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylamine derivative while retaining the bromoethyl group.

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 150°C, releasing methyl isocyanate and bromoethylamine.

  • Light Sensitivity : Prolonged UV exposure leads to bromine radical formation, necessitating storage in amber vials .

Scientific Research Applications

Anticancer Activity

Research indicates that methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate exhibits significant potential as an anticancer agent. Studies have shown that it interacts with cellular mechanisms involved in tumor growth, suggesting its role in cancer therapy. For instance, one study highlighted its ability to inhibit specific signaling pathways associated with cancer cell proliferation.

Case Study: Tumor Growth Inhibition

  • Objective: Evaluate the compound's effect on tumor growth in vitro.
  • Methodology: Cell viability assays were conducted on various cancer cell lines.
  • Results: The compound demonstrated a dose-dependent inhibition of tumor cell growth, particularly in breast cancer models.

Enzyme Interaction Studies

This compound has been shown to interact with several enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Table 1: Enzyme Interaction Profile

Enzyme NameInteraction TypeEffect on Activity
Cytochrome P450InhibitionReduced metabolism
AcetylcholinesteraseCompetitive inhibitionEnhanced neurotransmission
Dipeptidyl peptidase IVSubstrate mimicryAltered peptide metabolism

Synthesis Techniques

Several methods have been developed for synthesizing this compound, including:

  • Direct Amination: Reacting the corresponding bromoethyl derivative with carbamic acid derivatives.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the carbamate bond.

Analytical Techniques

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of impurities. A reverse-phase HPLC method has been established using acetonitrile and water as mobile phases, demonstrating scalability for preparative separation .

Table 2: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile/Water
Flow Rate1 mL/min
Detection MethodUV at 254 nm

Mechanism of Action

The mechanism of action of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Differences
Compound Name Substituent Differences Key Functional Groups
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate Bromoethyl → Hydroxyethyl Hydroxyl group (polar, less lipophilic)
Benzyl (2-bromoethyl)carbamate Methyl → Benzyl; phenyl ring omitted Benzyl group (aromatic, bulkier)
Fentanyl methyl carbamate Opioid backbone substituted with carbamate Carbamate attached to opioid core
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole ring system Agricultural fungicide

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP Molecular Weight Key Features
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate ~1.5* ~331.1* High lipophilicity (Br atom)
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate 0.609 238.24 Lower logP due to hydroxyl group
Benomyl 1.38 290.3 Moderate lipophilicity (benzimidazole)

*Estimated based on bromine’s contribution to logP (~+0.9 vs. hydrogen).

Biological Activity

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BrN₂O₃
  • Molecular Weight : 302.13 g/mol
  • Functional Groups : Carbamate functional group, bromoethyl substituent.

The compound's structure includes a phenyl ring linked to a carbamate and a bromoethyl group, which may influence its reactivity and biological properties.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with cellular mechanisms involved in tumor growth. The compound's ability to target various biological pathways makes it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound is thought to stem from its interactions with specific enzymes and cellular targets involved in metabolic processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

  • Direct Carbamation : Involves the reaction of an amine with carbonyl compounds.
  • Bromoethyl Substitution : The introduction of the bromoethyl group can be achieved through halogenation reactions.

These synthesis routes are essential for producing the compound in sufficient quantities for biological testing.

Interaction Studies

Interaction studies have revealed that this compound binds to various biological targets, including enzymes involved in metabolic pathways. This binding affinity is critical for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds shows that this compound has unique characteristics that may enhance its bioactivity. For instance, other carbamate derivatives have been studied for their anticancer properties, but the specific bromoethyl substitution may provide additional reactivity or selectivity against cancer cells .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM) Against Cancer CellsMechanism of Action
This compoundTBDInteraction with metabolic enzymes
Carbamate Derivative A20Inhibition of tubulin polymerization
Carbamate Derivative B15Induction of ROS generation

Note: TBD = To Be Determined based on ongoing research.

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